molecular formula C10H11ClN2O3 B3199012 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016730-04-3

2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid

Cat. No. B3199012
CAS RN: 1016730-04-3
M. Wt: 242.66 g/mol
InChI Key: DZEAHIKDHMOKCW-UHFFFAOYSA-N
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Description

“2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid” is a chemical compound with the molecular formula C10H11ClN2O3 . It is related to 4-Chlorophenylacetic acid, which is known to possess anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H11ClN2O3 . The molecular weight of the compound is 242.66 g/mol .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

Overview

The scientific interest in 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid primarily revolves around its role in various biochemical and environmental processes. However, the search did not yield direct results specifically for "this compound." Instead, we found related research on compounds with similar functional groups or in related chemical families, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities. These compounds' applications in scientific research often involve their effects on biological systems, environmental impact assessments, and their role in pharmaceutical developments.

Environmental and Biochemical Research

2,4-Dichlorophenoxyacetic acid (2,4-D), a compound related to the queried chemical structure, is extensively studied for its environmental impact, particularly concerning its use as a herbicide and its toxicological effects. Research trends have focused on understanding its toxicity, mutagenicity, and mechanisms of action in biological systems, including its effects on non-target species and potential for resistance or tolerance development in target species. The global trends in 2,4-D toxicology and mutagenicity research have been mapped, highlighting the need for future studies to focus on molecular biology, exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Studies have also delved into the specific interactions between such chemicals and crop plants, with detailed analyses on the damage they can cause to important agricultural staples like wheat. The examination of herbicide damage reports aims to balance the benefits of herbicide use in increasing crop productivity against potential detrimental effects on plant health and the environment (Kumar & Singh, 2010).

Wastewater Treatment and Biodegradation

The pesticide production industry's challenge in managing wastewater containing toxic pollutants, including those similar to the queried compound, has led to studies exploring effective treatment options. Research into biological processes and activated carbon treatments demonstrates significant potential in removing a wide range of pesticide compounds from industrial wastewater, thus mitigating environmental impacts (Goodwin, Carra, Campo, & Soares, 2018).

Furthermore, microbial biodegradation of herbicides based on similar structures has been reviewed to understand the role of microorganisms in mitigating the environmental pollution caused by such chemicals. This research highlights the potential for employing microbial processes to break down herbicide residues, safeguarding both environmental and public health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Safety and Hazards

The safety data sheet for a related compound, 4-Chlorophenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-[(4-chlorophenyl)methylcarbamoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-3-1-7(2-4-8)5-12-10(16)13-6-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEAHIKDHMOKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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